Shogaol

Overview

Description

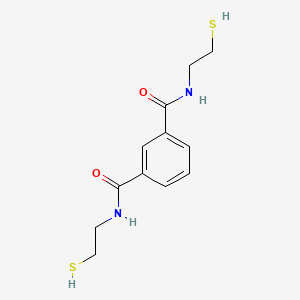

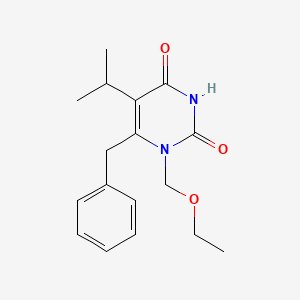

Shogaol is a bioactive compound found in ginger (Zingiber officinale Roscoe). It is formed from gingerols through a dehydration process . This compound is characterized by a Michael acceptor moiety that is reactive with nucleophiles .

Synthesis Analysis

Shogaols are formed during storage or through excess heat, probably created by a dehydration reaction of the gingerols . A possible synthesis starts with a Claisen condensation of vanillin and acetone, producing dehydrozingerone. Afterwards, the product reacts in an aldol condensation with hexanal in tetrahydrofurane to 6-dehydrothis compound and 6-dehydrogingerol .Molecular Structure Analysis

The molecular structure of 6-shogaol plays a crucial role in its effectiveness. The 6-shogaol or 1-(4-hydroxy-3-methoxyphenyl)-4-decen-3-one presents a molecular weight of 276.4 g/mol . The chemical structure of 6-shogaol includes an α,β-unsaturated ketone skeleton, which explains its higher potency and efficacy in terms of antioxidant, anti-inflammatory, and anticancer activities .Chemical Reactions Analysis

Shogaols are artifacts formed during storage or through excess heat, probably created by a dehydration reaction of the gingerols . The reactions by typical Michael acceptor as the aryl-1,4-dien-3-ones through Horner–Emmons olefination of 2-oxo-3-alkenylphosphonates or by conjugate addition of vinyl iodide to styryl-activated enones under n-butyllithium (n-BuLi) require complex and expensive conditions of the reaction .Physical And Chemical Properties Analysis

6-Shogaol is characterized by a Michael acceptor moiety being reactive with nucleophiles . Its molecular formula is C17H24O3 .Scientific Research Applications

Anti-Cancer Properties

Research has shown that 6-Shogaol exhibits potent anti-cancer activities across various cancer types. In breast cancer, it inhibits cell invasion by reducing the expression of matrix metalloproteinase-9 through the blockade of nuclear factor-κB activation (Ling et al., 2010). Additionally, it induces autophagy in non-small cell lung cancer cells by inhibiting the AKT/mTOR pathway, suggesting its effectiveness in suppressing cancer cell proliferation (Hung et al., 2009). 6-Shogaol also demonstrates antitumor activity in hepatocellular carcinoma by inducing cell cycle arrest and apoptosis through pleiotropic mechanisms, highlighting its potential as a therapeutic agent (Wu et al., 2015).

Neuroprotective Effects

6-Shogaol has shown promising neuroprotective effects, particularly in models of Parkinson's disease, by protecting dopaminergic neurons against neuroinflammatory-induced damage. This is achieved through the inhibition of microglial activation and modulation of the Notch signaling pathway (Park et al., 2013). Its ability to modulate neuroinflammation suggests a new approach to neuroprotection, potentially applicable in treating neurodegenerative diseases (Ha et al., 2012).

Antioxidant and Anti-inflammatory Effects

This compound and its derivatives, including 10-Shogaol, have been identified to exhibit antioxidant activities, beneficial for skin cell proliferation and migration. This makes this compound a potential agent for wound repair and skin health (Chen et al., 2012). Moreover, it has been suggested that shogaols, through their diverse biological activities such as anti-cancer, antioxidant, and anti-inflammatory effects, could serve as important nutraceutical principles from ginger (Semwal et al., 2015).

Mechanism of Action

Target of Action

6-Shogaol, a primary bioactive compound in ginger, has been identified to primarily target Thioredoxin Reductase (TrxR) . TrxR is a crucial enzyme involved in maintaining the redox status of cells and regulating cell growth and death . Inhibition of TrxR is a promising strategy for the discovery of antineoplastic drugs .

Mode of Action

6-Shogaol specifically inhibits the activity of purified TrxR1 by targeting selenocysteine residues . This inhibition leads to an increase in the production of reactive oxygen species (ROS), which can induce apoptosis . The compound also induces paraptosis, a type of programmed cell death, and autophagy, a cellular process that removes unnecessary or dysfunctional components .

Biochemical Pathways

6-Shogaol affects several biochemical pathways. It has been found to inhibit the AKT/mTOR signaling pathway, which plays a crucial role in cell survival, growth, and proliferation . Additionally, it has been shown to regulate related signaling pathways and protein expression, promoting apoptosis .

Pharmacokinetics

When orally administered, about 90% of 6-Shogaol is absorbed from the digestive tract . The maximum plasma concentration (Cmax) and the area under the curve (AUC) of plasma radioactivity concentration increase in a dose-dependent manner . The plasma concentration and biliary excretion of the unchanged form of 6-shogaol are extremely low, suggesting that it is mostly metabolized in the body and excreted as metabolites .

Result of Action

6-Shogaol has been shown to have potent anticancer properties. It promotes apoptosis by regulating related signal pathways and protein expression . It also suppresses proliferation, migration, and invasion, and induces apoptosis in various cell types . Furthermore, it has been found to alter the morphology of hepatocellular carcinoma cells, block the cell cycle in the G2/M phase, inhibit proliferation and division, and effectively promote late apoptosis .

Action Environment

The action of 6-Shogaol can be influenced by environmental factors. For instance, its concentration dramatically increases during the processing of ginger, primarily due to the heat-induced conversion of 6-gingerol . This suggests that the processing and preparation of ginger can significantly affect the bioavailability and efficacy of 6-Shogaol.

Safety and Hazards

Future Directions

Despite the knowledge about 6-shogaol, the mechanism of action is not fully understood, and the scientific data on its therapeutic dose, safety, and toxicity are not entirely described . Future research could focus on evaluating the antiangiogenic, proapoptotic, and antimetastatic effects of 6-shogaol in different cancer cells and animal models and identifying the key molecular targets and regulators involved in these processes .

properties

IUPAC Name |

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWKEEOHDMUXEO-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336611 | |

| Record name | trans-6-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

555-66-8, 23513-13-5 | |

| Record name | Shogaol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Shogaol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 555-66-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-6-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SHOGAOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83DNB5FIRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-[[2-[[5-[[1-[(6-amino-2-methylpyrimidin-4-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(2,6-ditritiophenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1671206.png)

![benzyl N-[6-[[(2S)-1-[[2-[[(2S,3S)-5-[[(2S,3S)-1-[(3-amino-5,6-dimethylpyrazin-2-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B1671209.png)

![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1671210.png)